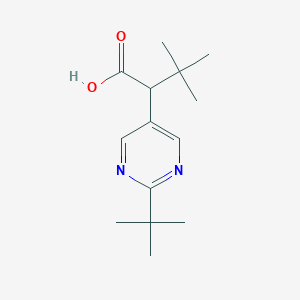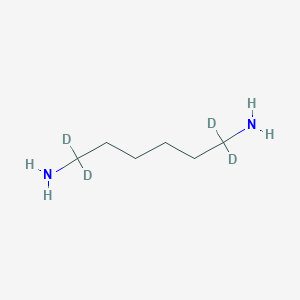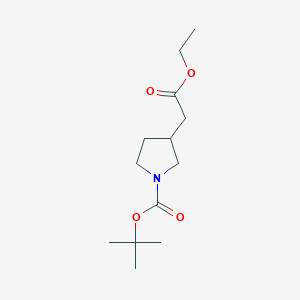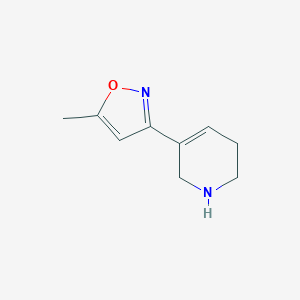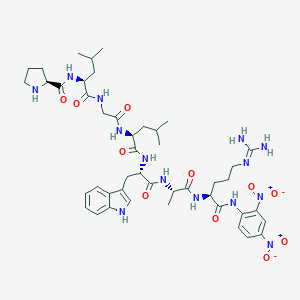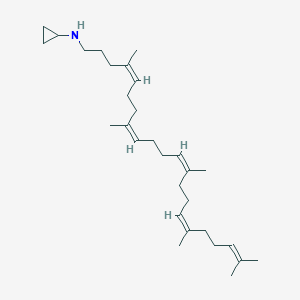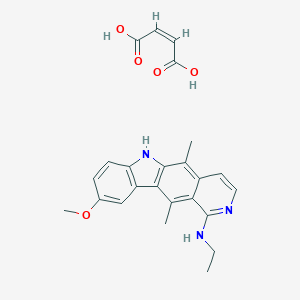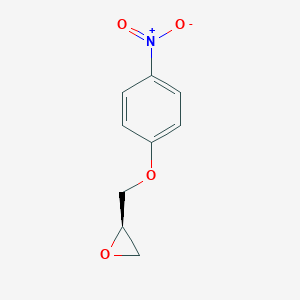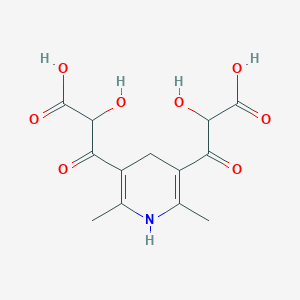![molecular formula C9H10N2O B037769 (1-methyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 115576-91-5](/img/structure/B37769.png)
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol
概要
説明
“(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” is a chemical compound with the CAS Number 115576-91-5 and a linear formula of C9H10N2O . It has a molecular weight of 162.19 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” involves the use of lithium aluminum hydride in tetrahydrofuran . The reaction is carried out under an ice cooling for one hour . After the reaction, a saturated sodium bicarbonate solution is slowly added to the mixture under an ice cooling . The precipitate is removed by filtration, and the residue is concentrated . The concentrate is then purified by silica gel column chromatography to yield the title compound .
Molecular Structure Analysis
The IUPAC name of the compound is “(1-methyl-1H-benzimidazol-5-yl)methanol” and its InChI code is "1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3" . The InChI key is "FNWIOHZJMSLWCF-UHFFFAOYSA-N" .
Physical And Chemical Properties Analysis
“(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” is a solid compound . It is stored in a sealed, dry environment at room temperature .
科学的研究の応用
Antimicrobial Agents
Imidazole derivatives are well-known for their antimicrobial properties. They have been found to exhibit significant antibacterial and antifungal activities . The presence of the imidazole ring contributes to the interaction with microbial enzymes or proteins, leading to the inhibition of microbial growth. This makes (1-methylbenzimidazol-5-yl)methanol a potential candidate for developing new antimicrobial drugs.
Antitubercular Activity
Compounds containing the imidazole moiety have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis . The structure of (1-methylbenzimidazol-5-yl)methanol allows for modifications that can enhance its efficacy against tuberculosis, making it a valuable scaffold in the search for novel antitubercular agents.
Metal-Organic Frameworks (MOFs)
Imidazole derivatives can be used as organic linkers in the synthesis of MOFs . These frameworks have a wide range of applications, including gas storage, separation, and catalysis. The ability of (1-methylbenzimidazol-5-yl)methanol to form stable MOFs can be exploited in designing materials for carbon dioxide capture and storage, contributing to environmental sustainability.
Anticancer Agents
Imidazole-containing compounds have shown promise as anticancer agents due to their ability to interfere with cell proliferation and survival pathways . (1-methylbenzimidazol-5-yl)methanol could serve as a lead compound for the synthesis of new anticancer drugs, potentially offering alternative treatments for various types of cancer.
Neurological Disorders
Some imidazole derivatives have shown potential in treating neurological disorders by modulating neurotransmitter systems . Exploring the applications of (1-methylbenzimidazol-5-yl)methanol in this area could lead to new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Safety and Hazards
作用機序
Target of Action
It’s known that imidazole derivatives, to which this compound belongs, are key components in functional molecules used in a diverse range of applications . They are often deployed in pharmaceuticals and agrochemicals , suggesting potential interactions with various biological targets.
Mode of Action
Imidazole derivatives are known for their versatility and utility in various areas , implying a wide range of possible interactions with their targets. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . This suggests that they may interact with and influence a broad range of biochemical pathways.
Result of Action
Given the wide range of applications of imidazole derivatives , the effects of this compound could be diverse, depending on the specific targets and pathways it interacts with.
特性
IUPAC Name |
(1-methylbenzimidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIOHZJMSLWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561224 | |
| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol | |
CAS RN |
115576-91-5 | |
| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)


